molecular formula C17H16O7 B123343 Blumeatin B CAS No. 79995-67-8

Blumeatin B

Cat. No. B123343
CAS RN: 79995-67-8
M. Wt: 332.3 g/mol
InChI Key: SVPNMFZMHPLGRR-DLBZAZTESA-N
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Description

Blumeatin B is a natural compound derived from the plant Blumea balsamifera, which is native to Southeast Asia. It is a member of the sesquiterpene class of compounds, which are known for their wide range of biological activities. This compound has been studied for its anti-inflammatory, anti-cancer, and antifungal properties and is currently being investigated for its potential therapeutic applications.

Scientific Research Applications

  • Liver Protection : Blumeatin has demonstrated protective actions against experimental liver injuries. In studies involving rats and mice, Blumeatin inhibited the increase of serum alanine aminotransferase and liver triglyceride, and histological lesions of liver were less severe in hepatic injury models induced by carbon tetrachloride (CCl4) and thioacetamide (TAA) (Xu et al., 1993).

  • Anticancer Properties : Blumeatin exhibits potent anticancer effects against human oral cancer cells, particularly SCC-4 cells. It inhibits cell growth, triggers DNA damage, and activates autophagy, thereby suppressing migration and invasion of oral cancer cells (Chen & Su, 2020).

  • Neurodegenerative Diseases Treatment : Blumeatin has shown potential in treating neurodegenerative diseases like Alzheimer’s. It selectively inhibits butyrylcholinesterase (BuChE), which might offer greater efficacy with fewer side effects compared to drugs targeting acetylcholinesterase. Molecular docking studies support this selectivity, suggesting Blumeatin as a promising lead in Alzheimer’s disease treatment (Acero & Amor, 2022).

  • Xanthine Oxidase Inhibition : Blumeatin has been identified as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This suggests its potential use in treating diseases related to urolithiasis and gout (Nessa et al., 2010).

  • Pharmacokinetics : Pharmacokinetic studies on Blumeatin, along with other flavonoids from Blumea balsamifera, have been conducted to understand their absorption and distribution in the body. This research is essential for evaluating the potential therapeutic applications of Blumeatin (Nessa et al., 2013).

Mechanism of Action

Target of Action

Blumeatin B, a plant flavonoid, primarily targets Xanthine Oxidase (XO) . XO is a multifunctional molybdoflavoprotein enzyme found in many mammalian tissues, particularly the intestine tract and liver . It catalyzes the oxidation of hypoxanthine and xanthine to generate uric acid and reactive oxygen species . This makes XO a key drug target for the treatment of hyperuricemia .

Mode of Action

This compound interacts with XO via hydrogen bonds . The main amino acid residues participating in XO’s interaction with this compound are Thr1010, Val1011, Phe914, and Ala1078 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid and reactive oxygen species .

Biochemical Pathways

The inhibition of XO by this compound affects the biochemical pathway of uric acid production . Normally, XO catalyzes the oxidation of hypoxanthine and xanthine to produce uric acid . By inhibiting XO, this compound reduces the production of uric acid, which can help alleviate conditions like hyperuricemia .

Pharmacokinetics

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties . It has a high absorption profile in the human intestine (81.93%), suggesting good bioavailability .

Result of Action

The inhibition of XO by this compound leads to a decrease in uric acid production . This can help manage conditions like hyperuricemia, which is characterized by an excess of uric acid in the blood . Additionally, this compound has high radical scavenging activity, which might be correlated with its antioxidant activity .

Safety and Hazards

Safety measures for handling Blumeatin B include wearing safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator . The product should be kept away from drains, water courses, or the soil .

Future Directions

While Blumeatin B has been studied for its various properties, some traditional uses still need to be verified by scientific pharmacological studies . Further studies including phytochemical standardization and bioactivity authentication would be beneficial .

properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPNMFZMHPLGRR-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000894
Record name 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79995-67-8
Record name Blumeatin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79995-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079995678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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